molecular formula C18H19N3O3S B2547792 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 898465-86-6

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2547792
CAS No.: 898465-86-6
M. Wt: 357.43
InChI Key: IXXRGLSEQBZENU-UHFFFAOYSA-N
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Description

“N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with thiophene derivative: The acetylated tetrahydroquinoline is then coupled with a thiophene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.

Mechanism of Action

The mechanism of action of “N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide” depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on the cell surface or within the cell to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-1,2,3,4-tetrahydroquinoline: A simpler derivative without the thiophene moiety.

    Thiophene-2-carboxamide: A compound with a similar thiophene structure but different functional groups.

Uniqueness

“N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide” is unique due to the combination of the tetrahydroquinoline and thiophene moieties, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRGLSEQBZENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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